Cas no 4696-26-8 (1-Propene, 1-ethoxy-, (E)-)
1-Propene, 1-ethoxy-, (E)- Chemical and Physical Properties
Names and Identifiers
-
- (E)-1-ethoxyprop-1-ene
- 1-Propene, 1-ethoxy-, (E)-
- ethyl (1-propenyl)-ether
-
- Inchi: 1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+
- InChI Key: XDHOEHJVXXTEDV-HWKANZROSA-N
- SMILES: O(/C=C/C)CC
Computed Properties
- Exact Mass: 86.0732
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 9.23
1-Propene, 1-ethoxy-, (E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 139500-1g |
Ether |
4696-26-8 | ethyl propenyl | 1g |
1640.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 139500-1g |
Ether |
4696-26-8 | ethyl propenyl | 1g |
1640CNY | 2021-05-07 |
1-Propene, 1-ethoxy-, (E)- Related Literature
-
Evgen V. Govor,Yiannis Sanakis,Raphael G. Raptis New J. Chem. 2017 41 2220
-
Daisuke Yamauchi,Takahiro Nishimura,Hideki Yorimitsu Chem. Commun. 2017 53 2760
-
Guang Chen,Lei Xia,Fei Wang,Ze Zhang,Ye-Zi You Polym. Chem. 2021 12 3740
-
Likai Xia,Yong Rok Lee Org. Biomol. Chem. 2013 11 6097
-
Xuejin Yang,Laura M. Murphy,Farihah M. Haque,Scott M. Grayson,Andrew J. Boydston Polym. Chem. 2021 12 2860
Additional information on 1-Propene, 1-ethoxy-, (E)-
Comprehensive Guide to 1-Propene, 1-ethoxy-, (E)- (CAS No. 4696-26-8): Properties, Applications, and Market Insights
1-Propene, 1-ethoxy-, (E)- (CAS No. 4696-26-8) is a specialized organic compound belonging to the class of unsaturated ethers. With the growing interest in green chemistry and sustainable industrial processes, this compound has gained attention for its unique chemical properties and versatile applications. The (E)-isomer configuration of this molecule plays a crucial role in its reactivity and functionality, making it valuable for various industrial and research purposes.
The compound is characterized by its molecular formula C5H10O and a molecular weight of 86.13 g/mol. Its structure features an ethoxy group attached to the first carbon of a propene backbone, with the trans configuration (E-form) of the double bond. This specific arrangement contributes to its stability and influences its physical properties, including a boiling point range of 85-87°C and a density of approximately 0.76 g/cm³ at 20°C.
In recent years, 1-Propene, 1-ethoxy-, (E)- has found increasing applications in the field of flavor and fragrance chemistry. The compound's unique organoleptic properties make it valuable for creating synthetic flavor compounds that mimic natural aromas. This aligns with current market trends where consumers are seeking clean-label products and natural-tasting alternatives in food and beverage applications.
The synthesis of 1-ethoxy-1-propene (E)-isomer typically involves the etherification of allyl alcohol or isomerization of related compounds. Modern synthetic approaches focus on catalytic methods that improve yield and selectivity while reducing environmental impact. These advancements respond to the growing demand for eco-friendly chemical processes in the pharmaceutical and specialty chemical industries.
From a commercial perspective, the global market for unsaturated ether compounds like 1-Propene, 1-ethoxy-, (E)- is experiencing steady growth. This is driven by increasing applications in polymer chemistry, where such compounds serve as reactive intermediates or cross-linking agents. The compound's ability to participate in radical polymerization and click chemistry reactions makes it particularly valuable in material science applications.
Quality control of 1-Propene, 1-ethoxy-, (E)- typically involves analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the compound meets the purity standards required for various applications, especially in pharmaceutical intermediates where stringent quality requirements apply. The compound's stability under proper storage conditions (typically under inert atmosphere at low temperatures) makes it suitable for industrial-scale handling.
Recent research has explored the potential of 1-ethoxy-1-propene derivatives in organic synthesis, particularly as building blocks for more complex molecules. The compound's vinyl ether functionality makes it valuable for protecting group chemistry and asymmetric synthesis, areas that are currently receiving significant attention in academic and industrial research circles.
From a regulatory standpoint, 1-Propene, 1-ethoxy-, (E)- is generally regarded as safe when handled according to standard laboratory protocols. However, like many organic compounds, it requires proper ventilation and personal protective equipment during handling. The compound's flammability characteristics necessitate appropriate storage conditions away from ignition sources.
The future outlook for 1-Propene, 1-ethoxy-, (E)- appears promising, particularly in the context of specialty chemicals and fine chemical production. As industries continue to seek high-performance intermediates with specific stereochemical properties, the demand for well-characterized compounds like this (E)-configured unsaturated ether is expected to grow. Ongoing research into its potential applications in material science and medicinal chemistry may further expand its commercial significance.
For researchers and industry professionals seeking detailed technical information about CAS 4696-26-8, comprehensive data sheets are available from major chemical suppliers. These typically include specifications regarding purity, physical properties, and handling recommendations. The compound's growing importance in various chemical sectors makes it a subject worth monitoring for anyone involved in organic synthesis or specialty chemical applications.
4696-26-8 (1-Propene, 1-ethoxy-, (E)-) Related Products
- 928-55-2(1-Ethoxyprop-1-ene (Mixture Of Cis And Trans Isomers))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)